4-Chlorobutanal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50473. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

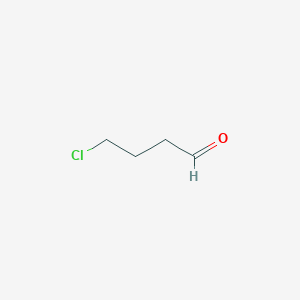

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLCJMCQWQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976944 | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-84-0 | |

| Record name | 6139-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of 4 Chlorobutanal

The primary significance of 4-chlorobutanal in academic research lies in its utility as a key intermediate for the synthesis of valuable organic compounds, particularly pharmaceuticals and agrochemicals. lookchem.comsmolecule.com Its unique structure allows for a variety of chemical transformations, making it an essential tool for organic chemists.

The aldehyde functional group is highly reactive and can participate in numerous reactions, including nucleophilic additions and condensation reactions. smolecule.com Simultaneously, the chlorine atom at the C-4 position provides a site for nucleophilic substitution, enabling the introduction of various functional groups and the construction of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a valuable precursor for creating diverse molecular architectures.

A prominent application of this compound is in the synthesis of indole (B1671886) derivatives through the Fischer indole synthesis. smolecule.comscribd.com This classic reaction is a cornerstone for the construction of the indole ring system, a core structure in many natural products and pharmaceutical agents. Furthermore, its derivatives, such as this compound dimethyl acetal (B89532), are crucial in multi-step syntheses. scribd.comchemblink.com The acetal serves as a stable, protected form of the highly reactive aldehyde, allowing chemists to perform reactions on other parts of the molecule without unintended side reactions. The aldehyde can then be easily regenerated under acidic conditions when needed. chemblink.com

This strategic use of this compound and its acetal derivatives is particularly important in the synthesis of tryptamines, a class of compounds with significant biological activity. scribd.comgoogle.com For example, it is a key intermediate in the synthesis of the anti-migraine drug L-695,894. scribd.com The ability to construct complex heterocyclic frameworks, such as those found in the Daphniphyllum alkaloids, further highlights its importance in natural product synthesis. researchgate.net

Historical Perspective of 4 Chlorobutanal Research

The first documented report of 4-chlorobutanal in scientific literature dates back to 1942 by Paul. louisville.edu Early synthetic approaches to this compound often involved multi-step procedures and faced challenges related to yield and stability.

One of the initial methods for preparing this compound was through the oxidation of 4-chloro-1-butanol (B43188). smolecule.comlouisville.edu Various oxidizing agents were explored for this transformation. Another early method involved the hydrogenation of 4-chlorobutyric acid chloride using a poisoned noble metal catalyst. smolecule.comgoogle.com However, these early processes were often reported to have relatively poor yields. google.com

The table below summarizes some of the early synthetic methods for this compound and its precursors.

| Precursor | Reagent(s) | Product | Reported Yield | Reference(s) |

| Tetrahydrofurfuryl alcohol | Acetyl chloride, then lead(IV) acetate (B1210297) or sodium periodate | This compound | - | sciencemadness.org |

| 4-Chloro-1-butanol | Oxidizing agents | This compound | - | smolecule.com |

| 4-Chlorobutyric acid chloride | Poisoned noble metal catalyst | This compound | Poor | smolecule.comgoogle.com |

| Tetrahydrofuran (B95107) | Hydrogen chloride | 4-Chloro-1-butanol | 54-57% | google.com |

| This compound | Ethanol (B145695), CaCl2 | 4-Chlorobutyraldehyde diethyl acetal (B89532) | - | quickcompany.in |

Current Research Landscape and Emerging Trends in 4 Chlorobutanal Studies

Classical and Established Synthetic Routes to this compound

Synthesis from Tetrahydrofuran (B95107) and Hydrogen Chloride

A well-established method for preparing the precursor 4-chloro-1-butanol involves the reaction of tetrahydrofuran (THF) with hydrogen chloride (HCl). prepchem.comgoogle.comscribd.com In this process, gaseous hydrogen chloride is bubbled through boiling tetrahydrofuran. scribd.com The reaction proceeds as the temperature of the boiling mixture gradually increases, and it is considered complete when the temperature stabilizes in the range of 103.5–105.5°C. prepchem.comscribd.com The resulting 4-chloro-1-butanol can then be isolated by vacuum distillation, with yields reported to be between 54% and 57%. prepchem.com

Catalysts can be employed to facilitate this reaction. Zinc chloride has been reported to catalyze the formation of 4-chlorobutanol from THF and HCl. google.com Additionally, polymeric resin quaternary ammonium (B1175870) chloride or amine catalysts have been shown to increase the rate of product formation. google.com

| Reactants | Reagents/Catalysts | Temperature | Product | Yield |

| Tetrahydrofuran | Hydrogen Chloride | Boiling (103.5-105.5°C) | 4-Chloro-1-butanol | 54-57% |

| Tetrahydrofuran | Hydrogen Chloride, Zinc Chloride | Not specified | 4-Chloro-1-butanol | Not specified |

| Tetrahydrofuran | Hydrogen Chloride, Polymeric Resin Quaternary Ammonium Halide | Reflux, rising to 60°C | 4-Chloro-1-butanol | Increased rate |

Hydrogenation of 4-Chlorobutyric Acid Chloride

The hydrogenation of 4-chlorobutyric acid chloride presents a direct route to this compound. This reduction can be achieved using a poisoned noble metal catalyst. google.com One specific method involves the use of a palladium on carbon (Pd/C) catalyst. The reaction is carried out in a solution of dry methyl acetate (B1210297) with 2,6-lutidine also present. This mixture is then subjected to a hydrogen atmosphere to yield this compound. It has been noted, however, that the yield of this compound from this process can be relatively poor. google.commdma.ch To circumvent unwanted side reactions, such as the poisoning effect of hydrochloric acid, preserving the metallic palladium surface of the catalyst by saturating the reaction mixture with hydrogen can lead to an increased aldehyde yield. researchgate.net

| Reactant | Catalyst | Solvent | Other Reagents | Product |

| 4-Chlorobutyric Acid Chloride | Poisoned Noble Metal Catalyst | Not specified | Not specified | This compound |

| 4-Chlorobutyryl Chloride | 10% Pd/C | Dry Methyl Acetate | 2,6-Lutidine, Hydrogen | This compound |

Oxidation of 4-Chlorobutan-1-ol

This compound can be synthesized through the oxidation of 4-chloro-1-butanol. Various oxidizing agents can be employed for this transformation. Common reagents for the oxidation of alcohols to aldehydes include potassium permanganate (B83412) or chromium trioxide under acidic conditions. Another method involves the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dry dichloromethane. A study on the synthesis of this compound explored several oxidation methods for tetramethylenechlorhydrin (4-chloro-1-butanol), including the use of pure oxygen with a catalyst, air with a catalyst, hydrogen peroxide, and potassium dichromate. louisville.edu The dichromate oxidation method, in particular, was found to yield satisfactory results. louisville.edu

| Reactant | Oxidizing Agent | Solvent | Conditions | Product |

| 4-Chloro-1-butanol | Potassium Permanganate or Chromium Trioxide | Acidic | Not specified | This compound |

| 4-Chlorobutanol | Pyridinium Chlorochromate (PCC) | Dry Dichloromethane | Room temperature | This compound |

| 4-Chloro-1-butanol | Potassium Dichromate | Not specified | Optimized temperature and time | This compound (63.5% yield) |

| 4-Chloro-1-butanol | Hydrogen Peroxide | Ferrous ion catalyst | Not specified | This compound |

Synthesis from Malic Acid or Dihydrobiopterin via Phosphorus Pentachloride

An alternative, though less direct, route involves the formation of a sodium bisulfite adduct of this compound. This adduct can be produced by reacting phosphorus pentachloride with either malic acid or dihydrobiopterin. cymitquimica.com The resulting 4-chloro butyraldehyde (B50154) sodium bisulphite adduct is a reactive compound that can be used in further chemical synthesis. cymitquimica.com

| Starting Material | Reagent | Intermediate Product |

| Malic Acid | Phosphorus Pentachloride | 4-Chloro butyraldehyde sodium bisulphite adduct |

| Dihydrobiopterin | Phosphorus Pentachloride | 4-Chloro butyraldehyde sodium bisulphite adduct |

Advanced and Stereoselective Synthesis of this compound Precursors and Derivatives

Chemoenzymatic Approaches in Aldol (B89426) Reactions Involving this compound

Chemoenzymatic strategies offer a powerful tool for stereoselective synthesis. Aldolases, a class of enzymes, are particularly useful for forming carbon-carbon bonds with high stereochemical control. ru.nl While direct chemoenzymatic aldol reactions involving this compound itself are not extensively detailed in the provided context, the principles of such reactions are well-established for other aldehydes. scirp.orgmdpi.com

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. scirp.org In a chemoenzymatic context, an enzyme catalyst is used to control the stereochemical outcome of the reaction between a ketone and an aldehyde. For instance, L-proline-based chiral catalysts have been designed for enantioselective aldol reactions. scirp.org These reactions can be highly chemoselective, favoring the aldol addition product over other potential reactions. mdpi.com

The application of these principles could foreseeably be extended to reactions involving this compound or its derivatives to produce chiral building blocks for complex molecule synthesis.

| Reaction Type | Catalyst Type | Key Principle | Potential Application |

| Aldol Reaction | Aldolases, L-proline based chiral catalysts | Stereoselective carbon-carbon bond formation | Synthesis of chiral derivatives from this compound |

Synthesis of Chiral N-tert-Butanesulfinyl Imines Derived from 4-Halobutanal

Chiral N-tert-butanesulfinyl imines derived from 4-halobutanals are valuable intermediates in the stereocontrolled synthesis of a variety of nitrogen-containing compounds, such as pyrrolidines and indolizidinones. thieme-connect.comua.es The synthesis of these imines typically involves the condensation of a 4-halobutanal with an enantiopure tert-butanesulfinamide, such as (R)- or (S)-tert-butanesulfinamide. ua.esacs.org This reaction is often carried out in the presence of a Lewis acid catalyst, like titanium tetraethoxide, in a suitable solvent such as tetrahydrofuran (THF). ua.es

The resulting chiral N-tert-butanesulfinyl imines can then undergo diastereoselective additions of various nucleophiles, including Grignard reagents. thieme-connect.comresearchgate.net The stereochemical outcome of these additions is controlled by the chiral sulfinyl group, allowing for the synthesis of specific stereoisomers. researchgate.netthieme-connect.com For instance, the addition of dodecylmagnesium bromide to the imine derived from 4-bromobutanal (B1274127) and (S)-tert-butanesulfinamide proceeds with high diastereoselectivity. thieme-connect.com This methodology has been successfully applied to the synthesis of several alkaloids, demonstrating its utility in complex molecule synthesis. thieme-connect.comua.es

The reaction conditions for the formation of these imines and subsequent nucleophilic additions are crucial for achieving high yields and diastereoselectivities. For example, the addition of Grignard reagents is typically performed at low temperatures, such as -78 °C, to maximize stereocontrol. thieme-connect.com

Asymmetric Synthesis of this compound Derivatives

The asymmetric synthesis of this compound derivatives is essential for producing enantiomerically pure compounds for applications in pharmaceuticals and natural product synthesis. One key strategy involves the use of chiral building blocks, such as (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal. This intermediate contains a stereocenter at the 3-position and a protecting group (tert-butyldimethylsilyl, TBS) on the hydroxyl group, which allows for stereoselective reactions.

The synthesis of such chiral derivatives often starts from a readily available chiral precursor. The introduction of the chloro and aldehyde functionalities is then carried out using specific reagents and controlled reaction conditions to maintain the stereochemical integrity of the molecule. For example, the hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole, followed by chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3).

Another approach to asymmetric synthesis involves the stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal. acs.org This method allows for the creation of a new stereocenter with a predictable configuration, which can be controlled by the choice of the chiral auxiliary or the specific allylation protocol (e.g., using indium or zinc). acs.org

Catalytic Methods for Enhanced Yield and Selectivity

Catalytic methods play a significant role in improving the efficiency and selectivity of synthetic routes to this compound and its derivatives. For instance, in the synthesis of 4-chlorobutanol, a precursor to this compound, the use of a polymeric resin catalyst in the reaction of tetrahydrofuran (THF) with hydrogen chloride has been shown to significantly increase the reaction rate compared to the uncatalyzed process. google.com

In the preparation of this compound acetals, acid catalysts are commonly employed. biosynth.comfiveable.me For example, the ring-opening of 4-chlorobutyraldehyde with dimethoxyethane can be catalyzed by hydrochloric acid to produce this compound dimethyl acetal. biosynth.com Similarly, Amberlyst 15, an acidic ion-exchange resin, can be used as a catalyst for the conversion of an enol ester of 4-halobutyraldehyde to the corresponding acetal. google.com The use of solid acid catalysts like Amberlyst 15 simplifies the work-up procedure as the catalyst can be easily removed by filtration.

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, have also been utilized in the synthesis of 4-chlorobutyraldehyde diethyl acetal from 4-chlorobutyraldehyde and triethyl orthoformate. quickcompany.in This method offers a cost-effective and environmentally benign process that can be operated at room temperature. quickcompany.in

| Catalyst | Reaction | Advantage |

| Polymeric Resin | THF + HCl → 4-Chlorobutanol | Increased reaction rate google.com |

| Hydrochloric Acid | 4-Chlorobutyraldehyde + Dimethoxyethane → this compound Dimethyl Acetal | Acid catalysis biosynth.com |

| Amberlyst 15 | Enol Ester + Alcohol → Acetal | Solid catalyst, easy removal google.com |

| Tetrabutylammonium Bromide | 4-Chlorobutyraldehyde + Triethyl Orthoformate → this compound Diethyl Acetal | Mild conditions, cost-effective quickcompany.in |

Preparation of this compound Acetals

Acetals of this compound are important intermediates in organic synthesis, often used as protected forms of the aldehyde. smolecule.com They are typically prepared by reacting this compound or its precursors with an alcohol in the presence of an acid catalyst.

The synthesis of this compound diethyl acetal can be achieved through several routes. One common method involves the reaction of this compound with ethanol (B145695) in the presence of a dehydrating agent and an acid catalyst. quickcompany.in An alternative and often more efficient method starts from 4-chloro-1-acetoxy-1-butene, which is reacted with ethanol under reflux with an acid catalyst like Amberlyst 15. google.com This process can afford the diethyl acetal in good yield. google.com Another reported synthesis involves reacting 4-chlorobutyraldehyde with triethyl orthoformate and ethanol, catalyzed by a phase transfer catalyst such as tetrabutylammonium bromide. quickcompany.in

A process described in a patent involves reacting 4-chloro-1-hydroxybutane sulfonic acid sodium salt with sodium carbonate, followed by extraction with methylene (B1212753) dichloride and subsequent reaction to form the diethyl acetal in high yield. asianpubs.org

| Starting Material | Reagents | Catalyst | Yield |

| 4-Chloro-1-acetoxy-1-butene | Ethanol, Triethyl orthoformate | Amberlyst 15 | 65% google.com |

| 4-Chlorobutyraldehyde | Ethanol, Triethyl orthoformate | Tetrabutylammonium Bromide | Not specified quickcompany.in |

| 4-Chloro-1-hydroxybutane sulfonic acid sodium salt | Sodium Carbonate, Ethanol | Not specified | 85% asianpubs.org |

Acetals serve as crucial protecting groups for aldehydes and ketones in multi-step syntheses. pearson.comlibretexts.org The acetal group is stable under neutral to strongly basic conditions, which allows for chemical transformations to be performed on other parts of the molecule without affecting the carbonyl group. fiveable.mechemistrysteps.com For example, if a molecule contains both an ester and a ketone, the ketone can be selectively protected as an acetal. The ester can then be reduced with a strong reducing agent like lithium aluminum hydride without affecting the protected ketone. chemistrysteps.com

The protection is typically achieved by reacting the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. libretexts.org Cyclic acetals, formed using diols like ethylene (B1197577) glycol, are particularly stable. libretexts.orgpressbooks.pub The deprotection, or removal of the acetal group to regenerate the carbonyl, is readily accomplished by treatment with aqueous acid. fiveable.melibretexts.org This reversible nature makes acetals a versatile and widely used protecting group in organic synthesis. fiveable.me

This compound Diethyl Acetal Synthesis

Purification and Characterization Techniques in this compound Synthesis

The purification and characterization of this compound and its derivatives are essential to ensure the purity and confirm the identity of the synthesized compounds.

Purification: Common purification techniques include:

Distillation: Due to its volatility, this compound and its acetals can often be purified by distillation, frequently under reduced pressure to prevent decomposition. google.comasianpubs.orgsciencemadness.org

Column Chromatography: This technique is widely used for the purification of synthetic intermediates, including derivatives of this compound. beilstein-journals.org Silica gel is a common stationary phase, and the choice of eluent depends on the polarity of the compound. beilstein-journals.org

Washing and Extraction: Aqueous work-up procedures involving washing with solutions like sodium bicarbonate or brine are often used to remove acidic or water-soluble impurities. google.comasianpubs.org

Characterization: A variety of spectroscopic and analytical methods are employed to characterize the synthesized products:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to elucidate the structure of the synthesized compounds. google.comasianpubs.orgbeilstein-journals.org For example, in the ¹H NMR spectrum of this compound, a characteristic triplet for the aldehydic proton appears around 9.81 ppm. beilstein-journals.org

Gas Chromatography (GC): GC is used to assess the purity of the product and to monitor the progress of a reaction. google.comasianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For instance, the C-Cl stretching vibration can be observed. asianpubs.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. asianpubs.org

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and identifying the components of a mixture. beilstein-journals.org

For chiral compounds, additional techniques are necessary to determine the enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC). beilstein-journals.org

Nucleophilic Addition Reactions of the Aldehyde Functionality

The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org These nucleophilic addition reactions are fundamental to the chemical behavior of this compound and can be catalyzed by either acid or base. libretexts.org

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final addition product. libretexts.orgyoutube.com In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. masterorganicchemistry.comlibretexts.org

A key example of this reactivity is the formation of cyanohydrins. In the presence of a cyanide source, the cyanide ion (CN⁻) acts as a nucleophile, attacking the carbonyl carbon of this compound to form a 4-chloro-1-cyanobutan-1-ol. libretexts.org Another important reaction is the addition of organometallic reagents, such as Grignard reagents. For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol after an aqueous workup. youtube.com

The addition of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to a primary alcohol, yielding 4-chloro-1-butanol. chemistrystudent.com This reduction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrystudent.com

Condensation Reactions Involving this compound

This compound readily participates in various condensation reactions, which are crucial for the construction of larger and more complex molecular frameworks. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.

This compound can undergo a self-condensation reaction, known as an aldol condensation, under basic or acidic conditions. google.comwikipedia.org In a base-catalyzed aldol condensation, a base abstracts an α-hydrogen from one molecule of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. The resulting aldol addition product is 2-(2-chloroethyl)-3-hydroxy-4-chlorobutanal. Subsequent dehydration, often promoted by heat, leads to the formation of an α,β-unsaturated aldehyde, specifically 2-(2-chloroethyl)-6-chloro-2-hexenal. google.com

Under acidic conditions, the reaction proceeds through an enol intermediate which then attacks a protonated aldehyde. masterorganicchemistry.com The acid-catalyzed aldol reaction of this compound also ultimately yields the same α,β-unsaturated product after dehydration. masterorganicchemistry.com It is important to note that self-condensation can be an unavoidable side reaction in processes involving this compound. sciencemadness.org

Reductive amination is a powerful method for the formation of amines from aldehydes. This reaction involves the initial formation of an imine or enamine from the reaction of this compound with a primary or secondary amine, respectively, followed by reduction of the C=N double bond. This process provides a direct route to various substituted amines.

The reaction of this compound with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen with a metal catalyst, yields the corresponding N-substituted 4-chloro-1-butanamine. The versatility of this reaction allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the amine used.

This compound reacts with primary amines under mildly acidic conditions to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process. youtube.com

Similarly, this compound reacts with alcohols in the presence of an acid catalyst to form acetals. libretexts.org The reaction first forms a hemiacetal, which then reacts with a second molecule of the alcohol to yield a stable acetal and water. libretexts.org The formation of acetals, such as this compound diethyl acetal, is a common strategy to protect the reactive aldehyde group during multi-step syntheses. cymitquimica.comquickcompany.in The acetal can be readily hydrolyzed back to the aldehyde under acidic aqueous conditions. libretexts.org Cyclic acetals can also be formed by reacting this compound with a diol like ethylene glycol. libretexts.org

Table 1: Examples of Condensation Reactions with this compound

| Reaction Type | Reactant(s) | Product(s) | Conditions |

|---|---|---|---|

| Aldol Self-Condensation | This compound | 2-(2-chloroethyl)-6-chloro-2-hexenal | Base or Acid Catalyst google.comwikipedia.org |

| Reductive Amination | This compound, Primary/Secondary Amine | N-substituted 4-chloro-1-butanamine | Reducing Agent |

| Imine Formation | This compound, Primary Amine | N-substituted imine | Mildly Acidic masterorganicchemistry.com |

| Acetal Formation | This compound, Alcohol (e.g., Ethanol) | This compound diethyl acetal | Acid Catalyst libretexts.orgquickcompany.in |

Reductive Aminations

Fischer Indole Synthesis with this compound Precursors

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. wikipedia.orgcreative-proteomics.com The reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org this compound and its derivatives, particularly its acetals, are valuable precursors in this synthesis, leading to the formation of tryptamines. smolecule.comresearchgate.net

The general mechanism involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with the aldehyde. wikipedia.org This is followed by isomerization to an enamine, a -sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. wikipedia.org

An improved Fischer indole reaction for the synthesis of N,N-dimethyltryptamines utilizes 4-(N,N-dimethylamino)butanal dimethyl acetal as a key intermediate. mdma.ch This acetal can be prepared from this compound dimethyl acetal by reaction with dimethylamine. mdma.ch The subsequent reaction of the amino acetal with a phenylhydrazine hydrochloride in aqueous sulfuric acid at reflux leads to the formation of the corresponding tryptamine. mdma.ch This method has been shown to be effective for a variety of substituted phenylhydrazines. mdma.ch

In some cases, direct use of 4-chlorobutyraldehyde bisulfite adduct with a hydrazine (B178648) has been employed, followed by reductive methylation to yield the desired tryptamine derivative. clockss.org The choice of the 4-aminobutanal (B194337) precursor is crucial, as the use of acetals often provides better yields compared to other latent forms of the aldehyde. researchgate.net The Fischer indole synthesis remains a powerful tool for the synthesis of complex indole-containing molecules, with precursors derived from this compound playing a significant role. numberanalytics.com

Polymerization Studies of this compound

This compound is an aldehyde that demonstrates a propensity to polymerize, particularly when subjected to heat. sciencemadness.orgsmolecule.com This reactivity is attributed to its aldehyde functional group. smolecule.com While detailed mechanistic studies on the homopolymerization of this compound are not extensively documented in the provided search results, the general reactivity of aldehydes suggests that it can undergo polymerization to form more complex structures. smolecule.com

In the context of copolymerization, aliphatic aldehydes like this compound have been studied. Research into the cationic copolymerization of o-phthalaldehyde (B127526) (PHA) with functional aliphatic aldehydes has shown that the reactivity of the aliphatic aldehyde increases with the electron-withdrawing nature of the aldehyde. acs.org This principle suggests that the chlorine atom in this compound, being electron-withdrawing, would influence its reactivity in such copolymerization reactions. acs.org

It has been observed that for the copolymerization of PHA with aliphatic aldehydes, the molecular weight and copolymer yield tend to decrease as the concentration of the aliphatic aldehyde in the feed increases. acs.org These studies often occur at low temperatures, which may be above the ceiling temperature for the homopolymerization of the aliphatic comonomers, yet copolymerization with PHA still occurs. acs.org

Neighboring Group Effects in this compound and its Derivatives

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This interaction can significantly increase reaction rates and influence the stereochemistry of the product. wikipedia.org

In derivatives of this compound, the presence of a heteroatom can lead to NGP. For instance, in the reaction of a sulfur or nitrogen mustard, which has a similar β-relationship between a heteroatom and a leaving group, the reaction rate with a nucleophile is significantly higher than that of a primary alkyl chloride without the heteroatom. wikipedia.org This is because the neighboring group can form a cyclic intermediate, which is more readily attacked by the nucleophile. dalalinstitute.com

The general principles of NGP can be applied to understand the reactivity of this compound derivatives. For example, if the aldehyde group of this compound were converted to an alcohol (forming 4-chlorobutanol), the oxygen atom could act as a neighboring group. In a subsequent reaction where the chloride is the leaving group, the hydroxyl group could participate in the reaction, potentially leading to the formation of a cyclic ether like tetrahydrofuran.

Reactivity of Chlorinated Carbon Chains in this compound Derivatives

The reactivity of the chlorinated carbon chain in derivatives of this compound is influenced by the electronic effects of the substituent groups. The chlorine atom is an electron-withdrawing group, which affects the reactivity of the entire carbon chain.

In the case of free-radical chlorination of 1-chlorobutane (B31608), the presence of the chlorine atom influences the reactivity of the C-H bonds at different positions along the chain. The hydrogens on the third carbon are found to be the most reactive, followed by those on the second, fourth, and finally the first carbon. This is attributed to a combination of the inductive effect of the chlorine atom and the stability of the resulting free-radical intermediate. The free-radical at the C-3 position is stabilized by the adjacent alkyl groups.

In nucleophilic substitution reactions of derivatives like (4-chlorobutyl)dimethylamine, the chlorobutyl group enhances the electrophilicity at the terminal carbon, making it more susceptible to nucleophilic attack in SN2 reactions. The reactivity of such compounds is utilized in various synthetic applications, including the formation of new carbon-heteroatom bonds.

The table below summarizes the relative reactivity of hydrogens on the carbon chain of 1-chlorobutane during free-radical chlorination, which provides insight into the influence of a chlorine substituent on a butane (B89635) chain.

| Carbon Position | Relative Reactivity |

| 1 | Least Reactive |

| 2 | Moderately Reactive |

| 3 | Most Reactive |

| 4 | Less Reactive than C-3 |

This table is based on the findings from the free-radical chlorination of 1-chlorobutane and illustrates the directing effects of the chlorine substituent.

Applications of 4 Chlorobutanal in Organic Synthesis Research

4-Chlorobutanal as a Versatile Building Block for Complex Molecules

This compound, also known as 4-chlorobutyraldehyde, is a bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring both a reactive aldehyde group and a chlorine atom, allows for a variety of chemical transformations, making it a versatile precursor in organic synthesis. The aldehyde functional group readily participates in reactions such as nucleophilic additions, condensations, and reductive aminations. smolecule.com Meanwhile, the chlorine atom can be displaced through nucleophilic substitution reactions. This dual reactivity enables chemists to construct intricate molecular architectures.

The utility of this compound is further enhanced by its ability to be used in its protected form, most commonly as this compound diethyl acetal (B89532). verypharm.comcymitquimica.com This acetal protects the reactive aldehyde group, allowing for selective reactions at the chloro-substituted end of the molecule. smolecule.com The aldehyde can then be regenerated when needed, providing a strategic advantage in multi-step syntheses. smolecule.com This protection-deprotection strategy is crucial for achieving high yields and selectivity in the creation of complex organic compounds. smolecule.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are significant intermediates in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). smolecule.comverypharm.com The compound's unique structure provides a scaffold for building the core of several important drug molecules.

Precursor for Indole (B1671886) Derivatives and Tryptamines

A prominent application of this compound is in the synthesis of indole derivatives, which are core structures in many natural products and pharmaceuticals. smolecule.com It is a key reactant in the Fischer indole synthesis, a classic and widely used method for constructing the indole ring system. smolecule.com In this reaction, this compound or its acetal derivative reacts with a phenylhydrazine (B124118) to form a hydrazone, which then undergoes cyclization under acidic conditions to yield the indole ring. smolecule.comiraj.in This methodology is fundamental in the production of tryptamines, a class of compounds with significant biological activities. researchgate.net Specifically, this compound diethyl acetal is reacted with a substituted phenylhydrazine to create the tryptamine (B22526) backbone, which is a crucial step in the synthesis of several APIs. iraj.in

Synthesis of Anticonvulsant Agents

Research in medicinal chemistry has explored the potential of this compound derivatives as anticonvulsant agents. smolecule.com While this compound itself is not used as a therapeutic, its structural features can be incorporated into larger molecules designed to interact with specific neurotransmitter receptors in the brain, which are implicated in seizure activity. smolecule.com

Intermediate in the Synthesis of Sumatriptan, Rizatriptan, Almotriptan, Zolmitriptan

This compound and its acetals are critical intermediates in the industrial synthesis of the "triptan" class of anti-migraine drugs. chemicalbook.comechemi.com These drugs are selective 5-HT1B/1D receptor agonists.

Sumatriptan: In the synthesis of Sumatriptan, 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride is reacted with this compound dimethyl acetal. google.comclockss.org This reaction, a variation of the Fischer indole synthesis, forms the core indole structure of the drug. iraj.in

Rizatriptan: The synthesis of Rizatriptan also utilizes a Fischer indole synthesis approach. google.com Phenylhydrazine derivatives are reacted with this compound dimethyl acetal to produce a key tryptamine intermediate, which is then methylated to yield Rizatriptan. googleapis.com

Zolmitriptan: this compound diethyl acetal is also listed as an intermediate for the synthesis of Zolmitriptan. chemicalbook.comechemi.com

Table 1: Triptans Synthesized Using this compound Derivatives

| Triptan | Intermediate Used |

|---|---|

| Sumatriptan | This compound dimethyl acetal google.comclockss.org |

| Rizatriptan | This compound dimethyl acetal googleapis.com |

| Almotriptan | This compound or its acetals portico.orggoogleapis.com |

Synthesis of Fendiline Derivatives as KRAS Modulators

This compound diethyl acetal is used in the preparation of Fendiline derivatives. chemicalbook.comguidechem.com These derivatives have been investigated as KRAS modulators, which are of interest in cancer research. chemicalbook.comguidechem.compharmaffiliates.com

Synthesis of Hederagenin-Pyrazine Derivatives with Antitumor Activity

While this compound is not directly mentioned in the synthesis of Hederagenin-pyrazine derivatives, the research highlights the importance of introducing specific side chains to the Hederagenin (B1673034) core to enhance antitumor activity. mdpi.comnih.gov Studies have shown that modifying Hederagenin with pyrazine-containing moieties can significantly increase its cytotoxicity against various cancer cell lines. nih.govfrontiersin.org Specifically, the introduction of a 2,6-dimethyl pyrazine (B50134) structure with a linker of 2-4 carbon atoms at position 23 of Hederagenin was found to be effective in enhancing its in vitro antitumor effect. mdpi.com One of the most potent compounds identified, compound 9, exhibited antitumor activity against A549 human non-small-cell lung cancer comparable to the drug cisplatin. mdpi.comnih.gov This compound was found to induce early apoptosis and cause cell-cycle arrest in the S phase of A549 cells. mdpi.comnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound diethyl acetal |

| This compound dimethyl acetal |

| Almotriptan |

| Fendiline |

| Hederagenin |

| Rizatriptan |

| Sumatriptan |

| Zolmitriptan |

| Cisplatin |

| Phenylhydrazine |

| 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride |

Applications in Agrochemical Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of a range of agrochemical products, including insecticides, herbicides, fungicides, and plant growth regulators. verypharm.com The presence of both a reactive aldehyde and a chlorine atom allows for sequential chemical modifications, enabling the construction of complex active ingredients.

A protected form, this compound diethyl acetal, is frequently used as a more stable precursor in these synthetic routes. verypharm.com This acetal acts as a building block for various agrochemicals, helping to improve crop productivity. verypharm.com Similarly, related compounds like 4-chloro-1-butanol (B43188) and 4-chlorobutyl acetate (B1210297) are also employed as intermediates in the production of agricultural chemicals. ontosight.aispecialitychemicalmanufacturers.comnbinno.com

The synthesis of tryptamine derivatives, which can possess biological activity relevant to agrochemicals, can be achieved through methods like the Fischer indole synthesis. researchgate.net this compound and its acetals are key carbonyl components in this reaction, serving as precursors to the essential aminobutanal (B8533048) moiety. researchgate.netresearchgate.net Research has also explored the potential of specific this compound derivatives in the development of novel agrochemicals. The functional groups on the chlorobutanal structure permit selective reactions, which is a valuable attribute in creating new agricultural products.

Table 1: this compound and Related Intermediates in Agrochemical Synthesis

| Compound Name | Role in Agrochemical Synthesis | Reference(s) |

|---|---|---|

| This compound | Precursor for biologically active compounds. | researchgate.net |

| This compound Diethyl Acetal | Intermediate for insecticides, herbicides, fungicides, and plant growth regulators. | verypharm.com |

| 4-Chloro-1-butanol | Versatile intermediate for agrochemicals. | ontosight.ai, specialitychemicalmanufacturers.com |

| 4-Chlorobutyl Acetate | Intermediate in the synthesis of agrochemicals. | nbinno.com |

| (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal | Intermediate in the development of agrochemicals. |

Synthesis of Flavors and Fragrances

The distinct chemical properties of this compound and its derivatives make them valuable in the flavor and fragrance industry. smolecule.com They are used as intermediates to create compounds with specific sensory profiles. For instance, this compound diethyl acetal is utilized in the production of fruity and floral fragrances commonly found in personal care products like soaps and shampoos. verypharm.com This compound is also identified as a flavoring agent in the food sector. guidechem.com

The parent compound, this compound, is noted for its own distinctive odor profile, which makes it a useful starting material for other fragrance and flavoring agents. smolecule.com Derivatives such as 4-chlorobutyl nonanoate (B1231133) have been investigated for their potential to create novel fragrance profiles by altering properties like volatility and odor thresholds. vulcanchem.com The versatility of these compounds allows for the synthesis of a diverse array of aromatic chemicals. nbinno.com

Table 2: Application of this compound Derivatives in Flavors and Fragrances

| Compound/Derivative | Application Area | Specific Use | Reference(s) |

|---|---|---|---|

| This compound | Fragrance & Flavor Synthesis | Intermediate due to its distinctive odor profile. | smolecule.com |

| This compound Diethyl Acetal | Fragrance & Flavor Industry | Production of fruity and floral fragrances; food flavoring agent. | guidechem.com, verypharm.com |

| 4-Chlorobutyl nonanoate | Fragrance Industry | Potential for creating novel fragrance profiles. | vulcanchem.com |

Development of New Synthetic Methodologies and Reagents

The reactivity of this compound makes it a valuable tool for chemical research, particularly in the development of new synthetic methods and reagents. smolecule.com Its dual functionality allows it to participate in a range of chemical transformations, serving as a model compound for studying reaction mechanisms. smolecule.com

This compound is a versatile building block for constructing complex molecules through various reactions, including aldol (B89426) condensations and reductive aminations. smolecule.com One of the most significant applications in methodological development is its use as a precursor in the Fischer indole synthesis to produce tryptamines and related heterocyclic structures. researchgate.netsmolecule.com The ability to readily convert this compound into its acetal forms is crucial in multi-step synthesis. smolecule.com These acetals act as stable protecting groups for the aldehyde, allowing chemists to perform reactions on other parts of a molecule before regenerating the aldehyde functionality. smolecule.com

Furthermore, derivatives like this compound dimethyl acetal have been developed as specific reagents for particular transformations, such as the synthesis of enantiopure, functionalized pyridinium (B92312) salts. biosynth.com The development of efficient and high-yield processes for producing this compound itself is also an area of active research. For example, a patented process describes the synthesis of 4-chlorobutanals from 1,1-dimethoxy-4-hydroxy-butane via a two-step reaction involving treatment with triphenylphosphine (B44618) and carbon tetrachloride, followed by acidic hydrolysis. google.com This represents an improvement over older methods that suffered from poor yields. google.com The ongoing exploration of organocatalysis, which uses small organic molecules to catalyze reactions, continues to generate new synthetic strategies where versatile reagents like this compound can be applied. wikipedia.orgmdpi.com

Table 3: Key Reactions and Methodologies Involving this compound

| Reaction/Methodology | Description | Significance | Reference(s) |

|---|---|---|---|

| Fischer Indole Synthesis | Condensation of an arylhydrazine with this compound (or its acetal) to form an indole ring system. | A key method for synthesizing tryptamines and other biologically active heterocycles. | smolecule.com, researchgate.net |

| Acetal Formation | Reaction with alcohols (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst to form acetals. | Protects the reactive aldehyde group, enabling selective multi-step synthesis. | smolecule.com, researchgate.net |

| Synthesis from 1,1-dimethoxy-4-hydroxy-butane | A two-step process involving reaction with triphenylphosphine/CCl4 and subsequent hydrolysis. | Provides a higher-yield route to this compound compared to previous methods. | google.com |

| Reagent for Pyridinium Salts | This compound dimethyl acetal is used for the synthesis of enantiopure, functionalized pyridinium salts. | Development of a specific reagent for creating chiral heterocyclic compounds. | biosynth.com |

Computational Chemistry and Theoretical Studies on 4 Chlorobutanal

Density Functional Theory (DFT) Calculations for Reaction Pathway Optimization

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules. core.ac.ukstackexchange.com It offers a balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways involving molecules like 4-chlorobutanal. core.ac.uk DFT can be used to calculate the ground state energies of reactants, products, and intermediates, as well as the energies of transition states that connect them. stackexchange.comrsc.org This information allows for the mapping of potential energy surfaces and the determination of the most likely reaction mechanisms. stackexchange.com

A significant application of DFT is the modeling of transition states to predict the regioselectivity of chemical reactions. pku.edu.cn For a molecule like this compound, which possesses multiple reactive sites—the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent—DFT can be used to determine the preferred site of nucleophilic attack. By calculating the activation energies for different possible reaction pathways, researchers can predict the major product. rsc.org

For instance, in nucleophilic additions, DFT calculations can model the transition states for attack at the carbonyl group versus substitution at the C-Cl bond. The relative free energies of these transition states reveal the kinetic favorability of one pathway over the other. pku.edu.cn Studies on similar systems, such as intramolecular [2+2] cycloadditions of ene–ketenes, demonstrate how DFT is used to compute the free energy surfaces for competing pathways (e.g., normal vs. cross cycloaddition), thereby explaining the observed product distribution. pku.edu.cn This approach can be directly applied to understand and predict the regiochemical outcomes of reactions involving this compound.

Table 1: Illustrative DFT Data for Regioselectivity Analysis This table is illustrative and shows the type of data generated from DFT calculations to predict regioselectivity.

| Reaction Pathway | Modeled Transition State (TS) | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nucleophilic attack at Carbonyl | TS_carbonyl | 15.2 | Favored Pathway |

| SN2 Substitution at C-Cl | TS_SN2 | 25.8 | Disfavored Pathway |

Organocatalysis often relies on the formation of transient intermediates, such as enamines or iminium ions, to control the stereochemical outcome of a reaction. core.ac.uk DFT is an invaluable tool for predicting the stereoselectivity of these reactions by analyzing the transition state structures of the stereodetermining step. rsc.org

In the context of an organocatalytic α-functionalization of this compound, the aldehyde would first react with a chiral amine catalyst to form a chiral enamine intermediate. The subsequent reaction of this enamine with an electrophile can proceed through different transition states, leading to various stereoisomers. DFT calculations can model these diastereomeric transition states, and their relative energies can be used to predict the enantiomeric or diastereomeric excess of the product. core.ac.uk Comprehensive analyses of organocatalytic α-chlorinations of other aldehydes have successfully used DFT to rationalize the observed enantioselectivity by rigorously characterizing the configuration and conformation of intermediates and transition states. chemrxiv.org

Modeling Transition States and Regioselectivity

Molecular Dynamics Simulations

While quantum mechanical methods like DFT are excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into solvent effects, molecular aggregation, and conformational preferences. researchgate.net

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the population of different conformers (e.g., gauche vs. anti arrangements around the C-C bonds) in various solvents.

Simulate Solvent Effects: Investigate the structure of the solvent shell around the molecule and its influence on reactivity. For the related compound 4-chloro-1-butanol (B43188), MD simulations can predict how polar solvents stabilize transition states in SN2 reactions.

Study Intermolecular Interactions: Model the aggregation behavior of this compound in solution or its interaction with other species, such as catalysts or biological macromolecules. researchgate.netresearchgate.net

While specific MD studies on this compound are not prominent in the literature, simulations on the related compound chlorobutanol (B1668791) have been used to understand its dispersing effect and how it can inhibit the aggregation of peptides like oxytocin (B344502) in solution. researchgate.netresearchgate.net

Quantum Mechanical Calculations for Energetic and Structural Properties

Quantum mechanical (QM) calculations are fundamental for determining the intrinsic energetic and structural properties of a molecule in the gas phase. core.ac.uk High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with DFT, can provide accurate predictions of molecular geometries, vibrational frequencies, and thermochemical data. researchgate.net

For this compound, these calculations can precisely determine bond lengths, bond angles, and dihedral angles of its most stable conformer(s). The computed energetic properties include the heat of formation and Gibbs free energy, which are crucial for thermodynamic analysis of reactions. mdpi.com The table below lists some computed properties for this compound available from public databases, which are derived from such computational methods. nih.gov

Table 2: Computed Properties of this compound Data sourced from PubChem and derived from computational models. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇ClO | - |

| Molecular Weight | 106.55 g/mol | Computed |

| XLogP3-AA (Hydrophobicity) | 0.6 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 106.0185425 Da | Computed |

| Topological Polar Surface Area | 17.1 Ų | Computed |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a QM calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This provides a chemically intuitive picture of bonding and electron distribution. core.ac.uk NBO analysis is particularly useful for quantifying concepts like hybridization, bond polarity, and delocalization (hyperconjugation). q-chem.com

For this compound, an NBO analysis would provide detailed insights into:

Atomic Charges and Bond Polarity: It calculates the natural charges on each atom, offering a more robust measure of charge distribution than other methods. This would quantify the electrophilic nature of the carbonyl carbon and the partial charges on the chlorine and oxygen atoms. q-chem.com

Hybridization: It determines the hybridization of the natural atomic orbitals used to form bonds (e.g., the sp2 character of the carbonyl carbon). q-chem.com

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) NBOs (like bonds or lone pairs) and empty (acceptor) NBOs (like antibonding orbitals). uni-muenchen.dewisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. wisc.edu For this compound, important interactions would include the delocalization of oxygen's lone pairs into the C=O π* antibonding orbital and potential hyperconjugative interactions involving the C-Cl bond.

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound This table is illustrative, showing the type of data NBO analysis provides. E(2) is the second-order perturbation theory estimate of the donor-acceptor stabilization energy. wisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C=O) | ~40-60 | Resonance stabilization of carbonyl |

| LP (Cl) | σ(C-C) | ~1-5 | Hyperconjugation |

| σ (C-H) | σ*(C-Cl) | ~2-6 | Hyperconjugation |

Environmental Considerations and Degradation Pathways

Hydrolytic Degradation Mechanisms

The hydrolysis of the carbon-chlorine bond in haloalkanes is a well-documented process. pearson.com The rate of this nucleophilic substitution reaction, where water or a hydroxide (B78521) ion acts as the nucleophile, is dependent on factors such as temperature and pH. Generally, the C-Cl bond is less reactive towards hydrolysis than C-Br or C-I bonds. pearson.com

In the case of 4-chlorobutanal, an intramolecular reaction is highly plausible due to the structure of the molecule. By analogy with the closely related compound, 4-chloro-1-butanol (B43188), which cyclizes in the presence of a base to form tetrahydrofuran (B95107), this compound is expected to undergo a similar intramolecular substitution. doubtnut.comacs.org The reaction would proceed via the formation of a hemiacetal intermediate upon hydration of the aldehyde, followed by an internal SN2 reaction where the hydroxyl group displaces the chloride ion, leading to the formation of 2-hydroxytetrahydrofuran.

A study of the reaction between 4-chloro-2-butanol and aqueous sodium hydroxide demonstrated that intramolecular substitution (SNi) was the dominant pathway (74% of the reaction), showcasing the favorability of cyclization in γ-chloroalcohols. researchgate.net While this provides strong evidence for a similar pathway in this compound, it is important to note the absence of direct experimental hydrolysis data for this compound itself. An older thesis noted the potential for hydrolysis to occur when working with the compound, but did not provide quantitative data. louisville.edu

Table 1: Plausible Hydrolytic Degradation Products of this compound This table is based on analogous chemical reactions, as direct experimental data for this compound is limited.

| Reactant | Condition | Plausible Intermediate | Plausible Final Product | Reaction Type |

| This compound | Aqueous solution | 4-chlorobutane-1,1-diol (hydrated aldehyde) | 2-Hydroxytetrahydrofuran | Intramolecular Nucleophilic Substitution |

| 4-chloro-1-butanol (Analog) | Aqueous NaOH | 4-chlorobutoxide ion | Tetrahydrofuran | Intramolecular Nucleophilic Substitution |

Biodegradation Pathways and Environmental Fate

Biodegradation is the breakdown of organic matter by microorganisms. This process is a crucial pathway for the removal of many xenobiotic compounds from the environment. nih.gov The biodegradability of a substance like this compound depends on its recognition and metabolism by microbial enzymes.

Specific studies on the biodegradation of this compound have not been identified in the literature. Safety data sheets for the related compound this compound diethyl acetal (B89532) explicitly state that no data is available for its persistence and degradability. chemicalbook.com However, the general principles of haloalkane and aldehyde metabolism can provide insights.

The carbon-chlorine bond is a common feature in persistent environmental pollutants, but many microorganisms have evolved enzymes called dehalogenases that can cleave this bond, typically replacing the halogen with a hydroxyl group. nih.gov This dehalogenation step is often the critical first step in the breakdown of chlorinated aliphatic compounds, converting them into more readily biodegradable alcohols. For example, lipases have been shown to be involved in the biotransformation of the related compound 4-chloro-2-butanol. nih.gov

Furthermore, haloaldehydes as a class of compounds have been studied in the context of water treatment, where biodegradation is recognized as a potential removal mechanism. researchgate.netoieau.fr It is plausible that microorganisms capable of degrading other short-chain haloalkanes or aldehydes could also transform this compound. Such a pathway would likely involve an initial dehalogenation to form 4-hydroxybutanal, followed by oxidation of the aldehyde and subsequent entry into central metabolic pathways. However, the presence of the halogen may also impart toxicity, potentially inhibiting the growth of microorganisms that would otherwise degrade the butanal structure. sci-hub.se

Given the lack of empirical data, the environmental fate of this compound is uncertain. Its potential for hydrolysis to form a cyclic ether and the likely, but unconfirmed, susceptibility to biodegradation suggest it may not be highly persistent. However, its reactivity and potential for toxic effects on microorganisms could complicate its environmental breakdown.

Table 2: Potential Biodegradation Steps for Halogenated Aliphatics This table outlines general enzymatic processes relevant to the potential biodegradation of this compound.

| Process | Enzyme Class | General Reaction | Relevance to this compound |

| Dehalogenation | Dehalogenase | R-Cl + H₂O → R-OH + H⁺ + Cl⁻ | Plausible initial step to remove chlorine, forming 4-hydroxybutanal. |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | R-CHO + NAD⁺ + H₂O → R-COOH + NADH + H⁺ | Subsequent step to convert the aldehyde group to a carboxylic acid (4-hydroxybutanoic acid). |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes

Future research into 4-Chlorobutanal is focused on developing more efficient and scalable synthetic methods. While traditional routes often involve the oxidation of 4-chlorobutanol, researchers are exploring alternative pathways to improve yield and purity. researchgate.netlouisville.edu One promising area is the adaptation of established reactions, such as the Stephen Reduction of gamma-chlorobutyronitrile, which offers a direct conversion to the aldehyde. acs.org Another route involves the reaction of cyclopropane (B1198618) carboxaldehyde with a carboxylic acid halide, which proceeds through a 4-halo-butyraldehyde enol ester intermediate. cecam.org

The direct chlorination of n-butyraldehyde is also a potential pathway being investigated. louisville.edu However, challenges remain, as this compound is prone to polymerization, especially when heated, and can be unstable. researchgate.netacs.orgamericanpharmaceuticalreview.com Consequently, many synthetic strategies focus on producing more stable derivatives, like this compound dimethyl acetal (B89532), which can be later converted to the aldehyde as needed. cecam.orgamericanpharmaceuticalreview.com A common precursor in many of these syntheses is 4-chlorobutanol, which itself is typically prepared from the ring-opening of tetrahydrofuran (B95107) (THF). americanpharmaceuticalreview.comresearchgate.netmdpi.com

Table 1: Investigated Synthetic Routes to this compound and its Precursors

| Starting Material | Reagent(s) | Product | Key Research Finding | Reference |

|---|---|---|---|---|

| gamma-chlorobutyronitrile | Stannous chloride, Hydrogen chloride | This compound | Considered a promising method (Stephen Reduction) for direct aldehyde synthesis. | acs.org |

| 4-chlorobutanol | Potassium dichromate | This compound | Oxidation of the corresponding alcohol is a common but improvable route. | louisville.edu |

| Tetrahydrofuran (THF) | Acetyl chloride, ZnCl₂ | 4-Chlorobutyl acetate (B1210297) | Intermediate step towards producing 4-chlorobutanol and subsequently the aldehyde. | americanpharmaceuticalreview.com |

| Cyclopropane carboxaldehyde | Carboxylic acid halide, Lewis acid | 4-halo-butyraldehyde enol ester | A novel route that forms a stable intermediate en route to the aldehyde or its acetal. | cecam.org |

Advanced Catalyst Development for this compound Reactions

The efficiency of reactions involving this compound and its precursors is highly dependent on catalyst selection. Future research is geared towards developing more active, selective, and reusable catalysts. For the synthesis of the key precursor, 4-chlorobutanol, from tetrahydrofuran and hydrogen chloride, studies have shown that resin-based quaternary ammonium (B1175870) chloride catalysts can significantly increase the reaction rate compared to uncatalyzed methods or those using zinc chloride (ZnCl₂). researchgate.net However, other research highlights that ZnCl₂ catalysis can improve yields and reduce impurities in the synthesis of 4-chloro-1-butanol (B43188). acs.org

For the oxidation of 4-chlorobutanol or its esters to this compound, modern catalysts are being explored as alternatives to traditional, often hazardous, oxidizing agents. americanpharmaceuticalreview.com The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) represents a milder and more selective catalytic approach. americanpharmaceuticalreview.com In the synthesis of derivatives, such as esters or acetals, different catalysts are crucial. Acidic ion-exchange resins like Amberlyst 15 have proven effective for acetalization, offering advantages in separation and reusability. cecam.org For esterification and transesterification reactions, enzymatic catalysts like lipases are gaining attention for their high selectivity under mild conditions. The development of immobilized enzymes or mesoporous catalysts is a key future direction for creating more robust and recyclable catalytic systems.

Table 2: Catalysts in Reactions Involving this compound and Related Compounds

| Reaction Type | Catalyst | Advantage/Research Focus | Reference |

|---|---|---|---|

| 4-Chlorobutanol Synthesis (from THF) | Resin Quaternary Ammonium Halide | Increases rate of product formation; insoluble and easier to remove than ZnCl₂. | researchgate.net |

| 4-Chlorobutanol Synthesis (from THF) | Zinc Chloride (ZnCl₂) | Improves yield and reduces impurities. | acs.org |

| Oxidation (Alcohol to Aldehyde) | TEMPO | Milder and more selective alternative to heavy-metal oxidants. | americanpharmaceuticalreview.com |

| Acetalization | Amberlyst 15 (Acidic Ion-Exchange Resin) | Effective for converting enol esters to acetals; easily separated and reused. | cecam.org |

| Transesterification | Lipase (Enzyme) | Offers high selectivity under mild, environmentally friendly conditions. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Medicinal Chemistry

This compound and its direct derivatives are primarily utilized as versatile chemical building blocks for constructing more complex, biologically active molecules. cecam.org Therefore, future research in medicinal chemistry will focus on Structure-Activity Relationship (SAR) studies of the final compounds synthesized using this compound fragments. The aldehyde and chloro- functionalities provide reactive handles for incorporation into a wide range of molecular scaffolds.

For instance, acetals of 4-chlorobutyraldehyde are valuable intermediates in the synthesis of pharmaceuticals, particularly those containing substituted indole (B1671886) rings. cecam.org In other applications, 4-chlorobutanol, a direct precursor to the aldehyde, has been used as a linker to synthesize hederagenin-pyrazine derivatives, which have been studied for their antitumor activity. SAR studies on these final derivatives help to clarify how modifications, such as the length of the carbon chain derived from the chlorobutanol (B1668791) linker, affect cytotoxic activity. Similarly, chiral derivatives like (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal serve as key intermediates for synthesizing β-lactam antibiotics. Future SAR studies will continue to leverage the versatility of the 4-chlorobutyl moiety to systematically modify target drug candidates and optimize their therapeutic efficacy and safety profiles.

Green Chemistry Approaches in this compound Synthesis

Aligning chemical synthesis with the principles of green chemistry is a major driver of future research. For this compound, this involves developing more environmentally benign processes with reduced waste and energy consumption. A key area of focus is the use of biocatalysis. Enzymatic methods, such as using lipases for transesterification reactions or carboxylic acid reductases, operate in aqueous media at ambient temperatures, offering a green alternative to traditional chemical methods. nih.gov The development of immobilized enzymes is a further step, enhancing catalyst stability and reusability.

Another promising green approach is photocatalysis, which can utilize sunlight as a sustainable energy source. core.ac.uk Research into photochemical reactions involving this compound highlights a potential departure from conventional methods that often require corrosive reagents and generate significant waste. core.ac.uk The use of catalysts like ZnCl₂ is also being explored from a green perspective, as it can improve yields and reduce the formation of impurities like THF, simplifying purification and reducing waste streams. acs.org Furthermore, process optimizations such as the recovery and reuse of solvents via fractional distillation represent practical applications of green chemistry principles to the synthesis of this compound's chemical relatives. osti.gov

Computational Design of New this compound-Based Materials

Computational chemistry and molecular modeling are poised to accelerate the discovery of new materials derived from this compound. Future research will increasingly rely on in silico techniques to predict molecular properties, guide synthetic efforts, and design novel materials with tailored functionalities. Density Functional Theory (DFT) is already being used to study the reaction mechanisms and transition states of reactions involving chloro-aldehydes, providing insights into steric and electrostatic factors that govern reactivity and stereoselectivity. mdpi.comosti.gov Such computational studies can be used to optimize reaction conditions and predict the outcomes of new synthetic routes.

Beyond reaction modeling, computational tools can be used to design entirely new materials. For example, this compound dimethyl acetal is a precursor for synthesizing macrocyclic receptors like cavitands, which have applications in sensing and separation. acs.orgresearchgate.net Molecular modeling can be employed to design these host-guest systems, predicting their binding affinities and specificities for target molecules. In polymer science, molecular dynamics and mechanics simulations can be used to predict the microstructure and properties of new polymers. cecam.orgnih.gov There is significant potential to apply these computational techniques to design novel polymers of intrinsic microporosity (PIMs) or polymer composites using this compound as a functional monomer, targeting applications in gas storage, chemical separations, or advanced sensors. Furthermore, computational approaches are being envisioned for the design of drug delivery systems, such as nanoparticles made from chitosan (B1678972) derivatives, which can be synthesized using this compound precursors. core.ac.uk

Q & A

Q. What strategies are effective for studying this compound’s role in multi-step synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.